![molecular formula C10H10Cl4N2S B13750190 N'-(4-Chloro-2-methylphenyl)-N-methyl-N-[(trichloromethyl)sulfanyl]methanimidamide CAS No. 55311-57-4](/img/structure/B13750190.png)
N'-(4-Chloro-2-methylphenyl)-N-methyl-N-[(trichloromethyl)sulfanyl]methanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanimidamide, N’-(4-chloro-2-methylphenyl)-N-methyl-N-[(trichloromethyl)thio]- is a chemical compound known for its diverse applications in various fields, including agriculture and pharmaceuticals. It is recognized for its unique chemical structure and properties, which make it a valuable compound for scientific research and industrial use.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanimidamide, N’-(4-chloro-2-methylphenyl)-N-methyl-N-[(trichloromethyl)thio]- involves multiple steps, typically starting with the reaction of 4-chloro-2-methylaniline with methyl isothiocyanate. This reaction forms an intermediate, which is then further reacted with trichloromethyl thiol to yield the final product. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of Methanimidamide, N’-(4-chloro-2-methylphenyl)-N-methyl-N-[(trichloromethyl)thio]- is scaled up using large reactors and optimized reaction conditions to maximize yield and efficiency. The process involves stringent quality control measures to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methanimidamide, N’-(4-chloro-2-methylphenyl)-N-methyl-N-[(trichloromethyl)thio]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired reaction, but they generally require controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols. Substitution reactions can result in various substituted derivatives of the original compound.
Applications De Recherche Scientifique
Methanimidamide, N’-(4-chloro-2-methylphenyl)-N-methyl-N-[(trichloromethyl)thio]- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: It is used in the production of pesticides and other agrochemicals due to its effectiveness in controlling pests and diseases in crops.
Mécanisme D'action
The mechanism of action of Methanimidamide, N’-(4-chloro-2-methylphenyl)-N-methyl-N-[(trichloromethyl)thio]- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its desired effects. For example, in agricultural applications, it may inhibit the growth of pests by interfering with their metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
Chlordimeform: Known for its use as an insecticide, it shares structural similarities with Methanimidamide, N’-(4-chloro-2-methylphenyl)-N-methyl-N-[(trichloromethyl)thio]-.
Chlorfenamidine: Another compound with similar applications in agriculture and pest control.
Uniqueness
Methanimidamide, N’-(4-chloro-2-methylphenyl)-N-methyl-N-[(trichloromethyl)thio]- is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its ability to undergo various chemical reactions and its effectiveness in different applications make it a valuable compound in scientific research and industry.
Propriétés
Numéro CAS |
55311-57-4 |
|---|---|
Formule moléculaire |
C10H10Cl4N2S |
Poids moléculaire |
332.1 g/mol |
Nom IUPAC |
N'-(4-chloro-2-methylphenyl)-N-methyl-N-(trichloromethylsulfanyl)methanimidamide |
InChI |
InChI=1S/C10H10Cl4N2S/c1-7-5-8(11)3-4-9(7)15-6-16(2)17-10(12,13)14/h3-6H,1-2H3 |
Clé InChI |
YAETUTWHRDKSPX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)N=CN(C)SC(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


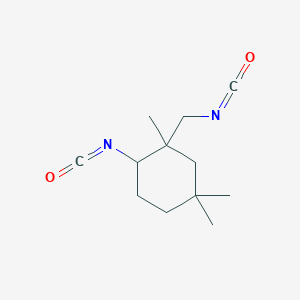
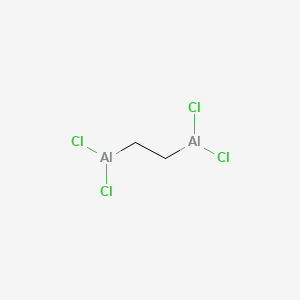
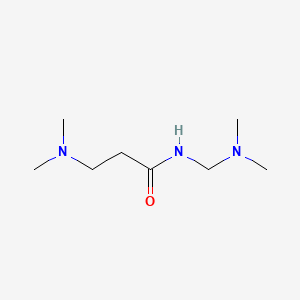
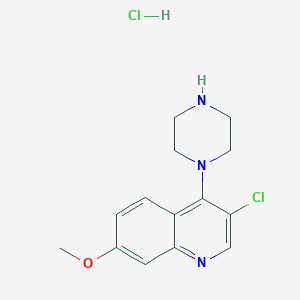
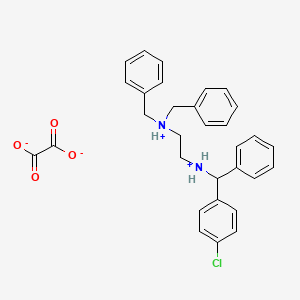
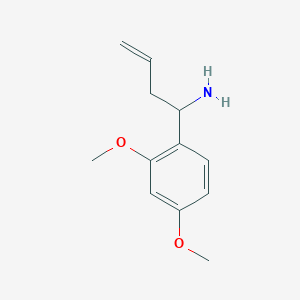
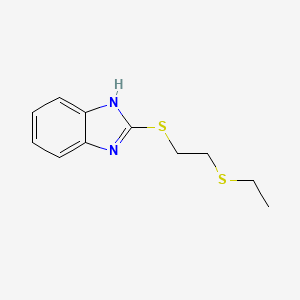
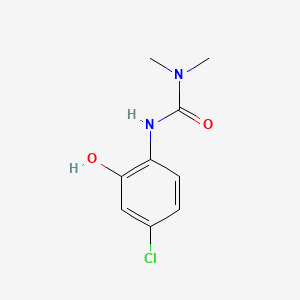
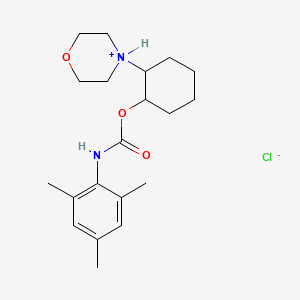
![3-[(2-Amino-6-methylpyrimidin-4-yl)amino]cyclopentan-1-ol](/img/structure/B13750141.png)
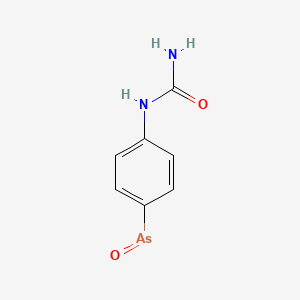

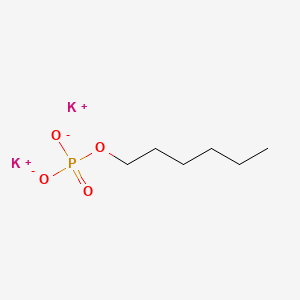
![Quinoxalino[2,3-b]phenazine, 5,12-diethyl-5,12-dihydro-](/img/structure/B13750160.png)
